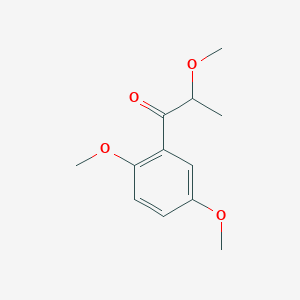
1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one is an organic compound that belongs to the class of phenylpropanones This compound is characterized by the presence of methoxy groups attached to the phenyl ring and the propanone chain
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with methoxypropanone under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further chemical transformations to yield the final product. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled temperature settings .
Analyse Chemischer Reaktionen
1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents such as sodium hydroxide or potassium tert-butoxide are commonly used
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one involves its interaction with specific molecular targets and pathways. It is known to interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a role in its biological effects. The compound’s activity is mediated through the modulation of neurotransmitter release and receptor binding, leading to various physiological responses .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one can be compared with other similar compounds, such as:
2,5-Dimethoxyamphetamine: This compound shares structural similarities and exhibits similar interactions with serotonin receptors.
2,5-Dimethoxyphenylisopropylamine: Another related compound with comparable biological activities and receptor affinities.
2,5-Dimethoxyfentanyl: Although structurally different, it shares some pharmacological properties due to the presence of methoxy groups
Eigenschaften
CAS-Nummer |
89654-20-6 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
1-(2,5-dimethoxyphenyl)-2-methoxypropan-1-one |
InChI |
InChI=1S/C12H16O4/c1-8(14-2)12(13)10-7-9(15-3)5-6-11(10)16-4/h5-8H,1-4H3 |
InChI-Schlüssel |
JBLVFGYOTJXTOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=CC(=C1)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















